molecular formula C10H13FO2 B1631549 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

Cat. No. B1631549
M. Wt: 184.21 g/mol
InChI Key: RNCUHIILUNOEGW-UHFFFAOYSA-N
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Patent
US09145348B2

Procedure details

The solution of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol in IPAC (500 ml, 451 mmol) and diphenyl sulfide (0.151 ml, 0.901 mmol) were combined in a hydrogenation shaker. The reaction mixture was purged with nitrogen/vacuum cycles, and 5% palladium on carbon (7.67 g, 1.802 mmol) was added, followed by TFA (17.36 ml, 225 mmol). Hydrogenation was conducted at 60° C. under 50 psig pressures for 12 h. The catalyst was removed by filtration through a 1 inch plug of Solka-Floc® powdered cellulose and rinsed with IPAC (49.8 ml). The filtrate was assayed and was found to contain 76 g of the desired product, which corresponds to a quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.151 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.36 mL
Type
reactant
Reaction Step Three
Quantity
7.67 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10](O)([CH3:12])[CH3:11].C1(SC2C=CC=CC=2)C=CC=CC=1.C(O)(C(F)(F)F)=O>[Pd]>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)C(C)(C)O
Step Two
Name
Quantity
0.151 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=CC=CC=C1
Step Three
Name
Quantity
17.36 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
7.67 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a 1 inch plug of Solka-Floc®
WASH
Type
WASH
Details
rinsed with IPAC (49.8 ml)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
FC1=C(C=CC(=C1)OC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.